3-Cyclohexylidenepiperidine is a cyclic amine compound featuring a piperidine ring fused to a cyclohexane ring via a double bond. This compound is primarily utilized in scientific research as a building block for the synthesis of more complex molecules. It serves as a model compound to study the effects of non-conjugated double bonds on photoinduced electron transfer processes in donor-bridge-acceptor systems. []
3-Cyclohexylidenepiperidine is a chemical compound with the molecular formula CHN. It is a derivative of piperidine, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products. The compound is identified by the CAS number 1507020-95-2 and is primarily used in organic synthesis and medicinal chemistry research.
The synthesis of 3-Cyclohexylidenepiperidine typically involves cyclization reactions of appropriate precursors. One common method includes the reaction of cyclohexanone with piperidine in the presence of a catalyst. The reaction conditions generally require heating and may involve solvents to facilitate the cyclization process.
This method allows for efficient production of 3-Cyclohexylidenepiperidine, which can be optimized in industrial settings using continuous flow reactors and advanced catalytic systems to ensure high yield and purity.
The molecular structure of 3-Cyclohexylidenepiperidine features a piperidine ring substituted with a cyclohexylidene group. This unique substitution imparts distinct chemical properties compared to other piperidine derivatives.
3-Cyclohexylidenepiperidine undergoes various chemical reactions, including:
The specific products formed from these reactions depend on the reagents and conditions used, allowing for versatile applications in organic synthesis.
The mechanism of action for 3-Cyclohexylidenepiperidine involves its interactions at the molecular level, particularly in biological systems. While specific mechanisms may vary based on the application, its role as an intermediate in organic synthesis suggests that it participates in various reaction pathways leading to more complex molecules.
Relevant analyses indicate that the unique cyclohexylidene substitution affects both physical characteristics and reactivity profiles compared to other piperidine derivatives .
3-Cyclohexylidenepiperidine has several applications across different fields:
Piperidine stands as one of the most privileged heterocycles in pharmaceuticals, featured in >70 FDA-approved drugs spanning antipsychotics (e.g., risperidone), antihistamines (e.g., fexofenadine), and anticancer agents (e.g., raloxifene) [3] [6] [10]. This ubiquity stems from:
Table 1: Therapeutic Applications of Piperidine-Containing Drugs
Drug Name | Therapeutic Category | Key Piperidine Role |
---|---|---|
Raloxifene | Anticancer (SERM) | Basic side chain for receptor modulation |
Vinblastine | Anticancer (mitotic inhibitor) | Saturation enhances tubulin binding |
Risperidone | Antipsychotic | N-functionalization for dopamine D₂ antagonism |
Fexofenadine | Antihistamine | Carboxylate-piperidine for H₁-receptor blockade |
Arylcyclohexylamines share a pharmacophoric template: a cyclohexane ring with geminal aryl and amine substituents. 3-Cyclohexylidenepiperidine diverges through:
Table 2: Structural Comparison of Key Arylcyclohexylamines
Compound | Aryl Group | Amine Group | Cyclohexyl Modification | Primary Target |
---|---|---|---|---|
Phencyclidine (PCP) | Phenyl | Piperidine | None | NMDA receptor |
Ketamine | 2-Chlorophenyl | Methylamino | 2-Keto | NMDA receptor |
3-MeO-PCP | 3-Methoxyphenyl | Piperidine | None | NMDA receptor / SERT |
3-Cyclohexylidenepiperidine | Fused cyclohexylidene | Integrated piperidine | Spiro-junction at C3 | Theoretical NMDA affinity |
SAR studies reveal piperidine vs. non-cyclic amine tradeoffs:
The arylcyclohexylamine pharmacophore emerged from 1950s anesthetic research:
3-Cyclohexylidenepiperidine derivatives represent a third-generation structural innovation, first explored in the 1980s-1990s as rigidified PCP analogues. Key milestones:
Current research focuses on leveraging these compounds’ conformational restriction for selective NMDA subtype targeting and reduced psychotomimetic effects compared to first-generation arylcyclohexylamines [7] [8].
Table 3: Evolution of Cyclohexylamine-Based NMDA Antagonists
Generation | Representatives | Structural Features | Research Focus |
---|---|---|---|
First (1950s) | PCMo, PCP | Linear N-substituents; unsubstituted aryl | Anesthetic potency |
Second (1960s) | Ketamine, Tiletamine | α-Heteroatom substitution; chiral optimization | Kinetics/duration control |
Third (1980s+) | 3-Cyclohexylidenepiperidine | Spirofusion; saturation of aryl moiety | Subtype selectivity; reduced neurotoxicity |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1